6-Phenylundecane

Description

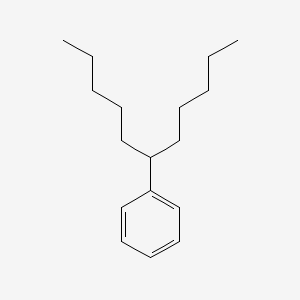

This compound is an alkylbenzene comprising undecane substituted at position 6 by a phenyl group.

Structure

3D Structure

Properties

IUPAC Name |

undecan-6-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28/c1-3-5-8-12-16(13-9-6-4-2)17-14-10-7-11-15-17/h7,10-11,14-16H,3-6,8-9,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCABIRIFXVXGQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCCCC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5075446 | |

| Record name | 6-Phenylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4537-14-8 | |

| Record name | 6-Phenylundecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4537-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (1-pentylhexyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004537148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Phenylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5075446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Phenylundecane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061857 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-Phenylundecane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 6-phenylundecane, an aromatic hydrocarbon. The information is presented in a structured format to facilitate easy reference and comparison. Detailed experimental protocols for the determination of key physical characteristics are also included, accompanied by workflow diagrams to illustrate the procedural steps.

Core Physical and Chemical Properties

This compound, with the chemical formula C₁₇H₂₈, is an organic compound featuring a phenyl group attached to the sixth carbon of an undecane chain.[1] Its physical properties are characteristic of a nonpolar aromatic hydrocarbon.

Quantitative Data Summary

The following table summarizes the key physical and computed properties of this compound and its related isomers for comparative purposes.

| Property | This compound | 1-Phenylundecane (Isomer) | 2-Phenyldodecane (Isomer) |

| Molecular Formula | C₁₇H₂₈[1] | C₁₇H₂₈ | C₁₈H₃₀[2][3][4] |

| Molecular Weight | 232.4 g/mol [1] | 232.40 g/mol | 246.43 g/mol [2][3][4] |

| Boiling Point | Not explicitly found | 316 °C (lit.) | 323.3 °C at 760 mmHg[3][4] |

| Melting Point | Not explicitly found | -5 °C (lit.) | Not explicitly found |

| Density | Not explicitly found | 0.855 g/mL at 25 °C (lit.) | 0.855 g/cm³[3] |

| Refractive Index | Not explicitly found | n20/D 1.482 (lit.) | Not explicitly found |

| Vapor Pressure | Not explicitly found | Not explicitly found | 0.0005 mmHg at 25°C[3] |

| Flash Point | Not explicitly found | 113 °C - closed cup | 145.2 °C[3] |

| XLogP3-AA (Lipophilicity) | 7.4[1] | Not explicitly found | 7.9[2][3] |

Experimental Protocols for Property Determination

The following sections detail standard laboratory procedures for measuring the primary physical properties of liquid aromatic hydrocarbons like this compound.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, which has a relatively high boiling point, several methods can be employed.

Methodology: Thiele Tube Method

This method is suitable for small sample volumes.[5]

-

Sample Preparation: A small amount (0.5-1 mL) of this compound is placed into a small test tube (Durham tube).[5]

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample.[5]

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[5]

-

Heating: The side arm of the Thiele tube is gently and continuously heated.[5] This induces convection currents in the oil, ensuring uniform temperature distribution.

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, followed by the vapor of the sample, creating a steady stream of bubbles.[5][6]

-

Boiling Point Reading: The heat is removed once a vigorous stream of bubbles is observed. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[6] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.[6]

References

Synthesis of 6-Phenylundecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthetic pathways for 6-phenylundecane, a saturated hydrocarbon featuring a phenyl group attached to the sixth position of an undecane chain. The methodologies detailed herein are grounded in established organic chemistry principles and are intended to serve as a foundational resource for researchers engaged in the synthesis of this and structurally related molecules. This document outlines three distinct and viable synthetic routes, complete with detailed experimental protocols, quantitative data summaries, and visual representations of the reaction pathways.

Synthesis Pathway 1: Friedel-Crafts Acylation and Clemmensen Reduction

This classic approach involves the acylation of benzene with undecanoyl chloride to form 1-phenylundecan-1-one, followed by the reduction of the keto group to a methylene group using the Clemmensen reduction. This two-step sequence is a reliable method for the preparation of alkylbenzenes.[1][2][3]

Overall Reaction:

Experimental Protocol

Step 1: Friedel-Crafts Acylation of Benzene with Undecanoyl Chloride

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and dry benzene (10 equivalents, serving as both reactant and solvent).

-

Addition of Acyl Chloride: Undecanoyl chloride (1.0 equivalent) is dissolved in a small amount of dry benzene and placed in the dropping funnel. The solution is added dropwise to the stirred suspension of aluminum chloride in benzene at 0-5 °C (ice bath).

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux (around 60°C) for 2-4 hours to ensure the completion of the reaction.[4] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude 1-phenylundecan-1-one is purified by vacuum distillation or column chromatography on silica gel.

Step 2: Clemmensen Reduction of 1-Phenylundecan-1-one

-

Preparation of Zinc Amalgam: Granulated zinc (10 equivalents) is amalgamated by stirring with a 5% aqueous solution of mercuric chloride (HgCl₂) for 5 minutes. The aqueous solution is decanted, and the zinc amalgam is washed with water.

-

Reduction Reaction: The freshly prepared zinc amalgam, concentrated hydrochloric acid (20 equivalents), and 1-phenylundecan-1-one (1.0 equivalent) are placed in a round-bottom flask fitted with a reflux condenser. The mixture is heated under vigorous reflux for 4-6 hours.[2][5] Additional portions of concentrated hydrochloric acid may be added during the reflux period.

-

Work-up: After cooling, the mixture is decanted from the excess zinc amalgam. The aqueous phase is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with water, saturated sodium bicarbonate solution, and brine, and then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is evaporated under reduced pressure to yield crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.

Quantitative Data

| Step | Reactant 1 | Reactant 2 | Product | Typical Yield | Reference |

| Friedel-Crafts Acylation | Benzene | Undecanoyl Chloride | 1-Phenylundecan-1-one | 75-85% | General Reaction |

| Clemmensen Reduction | 1-Phenylundecan-1-one | Zinc Amalgam/HCl | This compound | 60-80% | [1][2] |

Synthesis Pathway Diagram

Synthesis Pathway 2: Grignard Reaction and Hydrogenation

This pathway utilizes a Grignard reagent to form the carbon-carbon bond at the desired position. A pentyl Grignard reagent reacts with hexanal to form an alcohol, which is then dehydrated to an alkene and subsequently hydrogenated to the final alkane.

Overall Reaction:

Experimental Protocol

Step 1: Preparation of Pentylmagnesium Bromide (Grignard Reagent)

-

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel. Magnesium turnings (1.1 equivalents) and a small crystal of iodine (as an initiator) are placed in the flask.[6]

-

Formation of Grignard Reagent: A solution of 1-bromopentane (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to the magnesium turnings. The reaction is initiated by gentle warming if necessary. Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes.

Step 2: Reaction of Grignard Reagent with Hexanal

-

Addition of Aldehyde: The freshly prepared pentylmagnesium bromide solution is cooled in an ice bath. A solution of hexanal (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.

-

Reaction and Quenching: After the addition, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

Step 3: Dehydration of 6-Phenylundecan-6-ol

-

Acid-Catalyzed Dehydration: The crude 6-phenylundecan-6-ol obtained from the work-up of the previous step is dissolved in a suitable solvent like toluene. A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Work-up: Once the theoretical amount of water is collected, the reaction is cooled. The organic layer is washed with saturated sodium bicarbonate solution, water, and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude 6-phenylundecene.

Step 4: Catalytic Hydrogenation of 6-Phenylundecene

-

Hydrogenation Setup: The crude 6-phenylundecene is dissolved in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel. A catalytic amount of palladium on carbon (10% Pd/C) is added.

-

Hydrogenation: The vessel is connected to a hydrogen source, and the mixture is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the theoretical amount of hydrogen is consumed.

-

Work-up and Purification: The catalyst is removed by filtration through a pad of Celite. The solvent is evaporated under reduced pressure to give this compound. Purification can be performed by vacuum distillation or column chromatography.

Quantitative Data

| Step | Reactant 1 | Reactant 2 | Product | Typical Yield | Reference |

| Grignard Formation | 1-Bromopentane | Mg | Pentylmagnesium Bromide | >90% (in situ) | [6] |

| Grignard Addition | Pentylmagnesium Bromide | Hexanal | 6-Phenylundecan-6-ol | 70-85% | [7] |

| Dehydration | 6-Phenylundecan-6-ol | Acid catalyst | 6-Phenylundecene | 80-90% | General Reaction |

| Hydrogenation | 6-Phenylundecene | H₂ / Pd/C | This compound | >95% | General Reaction |

Synthesis Pathway Diagram

1-Bromopentane + PPh₃ -> Pentyltriphenylphosphonium Bromide Pentyltriphenylphosphonium Bromide + Base -> Phosphorus Ylide Phosphorus Ylide + Benzaldehyde -> 1-Phenylhex-1-ene -> 1-Phenylhexane

Conclusion

The synthesis of this compound can be approached through several reliable and well-established synthetic methodologies. The choice of a particular pathway will depend on factors such as the availability of starting materials, desired scale of the reaction, and the specific equipment and expertise available in the laboratory. The Friedel-Crafts acylation followed by Clemmensen reduction offers a direct and efficient route. The Grignard reaction provides a versatile method for constructing the carbon skeleton, while the Wittig reaction allows for precise placement of the phenyl group via an alkene intermediate. Each of these pathways can be optimized to achieve high yields of the target molecule.

References

- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 3. Clemmensen Reduction | ChemTalk [chemistrytalk.org]

- 4. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chemguide.co.uk [chemguide.co.uk]

The Elusive Natural Origins of 6-Phenylundecane: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenylundecane is a substituted aromatic hydrocarbon with a C17H28 molecular formula. While its chemical properties are documented, its natural origins remain largely uncharacterized in publicly accessible scientific literature. This technical guide addresses the current state of knowledge regarding the natural sources and occurrence of this compound, highlighting a significant gap in the scientific record. Extensive searches of chemical databases and scientific publications have yielded no specific evidence of its isolation from plants, fungi, bacteria, insects, or marine organisms. This document summarizes the absence of data and outlines general methodologies that could be applied should this compound be discovered in a natural source in the future.

Natural Occurrence: An Apparent Absence of Evidence

Despite its defined chemical structure, there is a conspicuous lack of scientific literature detailing the natural occurrence of this compound. Database searches for this compound do not point to any specific biological source. While phenylalkanes as a class are found in nature, typically in plant essential oils and waxes, this compound has not been identified as a constituent of any specific natural extract.

This absence of data precludes the creation of a table summarizing its quantitative occurrence in various natural matrices, as no such data has been published.

Hypothetical Experimental Protocols for Future Discovery

Should this compound be hypothesized to exist in a natural source, its isolation and identification would follow established protocols for the analysis of secondary metabolites. The following methodologies represent a standard approach that would be adapted based on the specific characteristics of the source material.

General Extraction and Isolation Workflow

A logical workflow for the isolation and identification of this compound from a hypothetical natural source is depicted below. This workflow is generalized and would require optimization at each step.

Figure 1. A generalized workflow for the extraction, isolation, and identification of this compound from a hypothetical natural source.

Detailed Methodologies

1. Extraction of Lipophilic Compounds:

-

Objective: To extract non-polar compounds, including potential phenylalkanes, from the source material.

-

Protocol:

-

The dried and powdered source material (e.g., 100 g) would be subjected to Soxhlet extraction or maceration with a non-polar solvent such as n-hexane or dichloromethane for 6-8 hours.

-

The solvent would then be evaporated under reduced pressure using a rotary evaporator to yield a crude lipophilic extract.

-

2. Chromatographic Fractionation:

-

Objective: To separate the complex crude extract into simpler fractions to facilitate the isolation of individual compounds.

-

Protocol:

-

The crude extract would be adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

-

The column would be eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).

-

Fractions would be collected and monitored by thin-layer chromatography (TLC).

-

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Objective: To identify and quantify the volatile components within the fractions.

-

Protocol:

-

An aliquot of each fraction would be analyzed by GC-MS.

-

The gas chromatograph would be equipped with a non-polar capillary column (e.g., DB-5ms).

-

The temperature program would be optimized to separate compounds with a wide range of boiling points.

-

The mass spectrometer would be operated in electron ionization (EI) mode.

-

Identification of this compound would be based on the comparison of its mass spectrum and retention index with those of an authentic standard and/or a mass spectral library.

-

4. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure of the isolated compound.

-

Protocol:

-

The purified compound would be dissolved in a deuterated solvent (e.g., CDCl3).

-

¹H and ¹³C NMR spectra would be acquired.

-

The chemical shifts, coupling constants, and integration of the signals would be used to elucidate the structure and confirm the identity as this compound.

-

Signaling Pathways and Biological Activities

Currently, there is no information available in the scientific literature regarding any signaling pathways or biological activities associated with this compound. Therefore, no diagrams of signaling pathways can be provided.

Conclusion

The natural occurrence of this compound remains an open question. The absence of its identification from any natural source to date suggests that it may be a rare natural product or, more likely, a compound that is primarily of synthetic origin. The experimental protocols detailed in this guide provide a roadmap for researchers who may seek to investigate the potential natural origins of this and other similar phenylalkanes. Future discovery of this compound in a natural context would be a noteworthy finding and would warrant further investigation into its biosynthesis and ecological role.

Toxicological Profile of 6-Phenylundecane: A Technical Guide for Researchers

Introduction

6-Phenylundecane is an alkylbenzene, a class of organic compounds characterized by a phenyl group attached to an alkyl chain. Its specific toxicological properties have not been extensively studied. However, understanding its potential for toxicity is crucial for risk assessment in various applications, including its potential use in drug development and other industries. This document summarizes the available information on this compound and provides a guide to its potential toxicological profile based on related chemical structures.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₈ | PubChem |

| Molecular Weight | 232.4 g/mol | PubChem |

| CAS Number | 4537-14-8 | ChemicalBook |

| Appearance | Not specified (likely a liquid) | - |

| Boiling Point | Not specified | - |

| Melting Point | Not specified | - |

| Solubility | Expected to be low in water | - |

Predicted Toxicological Profile

Due to the lack of specific data for this compound, its toxicological profile is inferred from data on long-chain alkylbenzenes and the known hazards of benzene.

Acute Toxicity

Long-chain alkylbenzenes generally exhibit low acute toxicity. However, direct contact may cause mild to moderate skin and eye irritation.

Chronic Toxicity and Carcinogenicity

The chronic toxicity of this compound is unknown. A primary concern for any alkylbenzene is the potential for metabolic activation of the benzene ring. Benzene itself is a known human carcinogen, primarily targeting hematopoietic tissue and causing leukemia.[1] The metabolic pathways of benzene involve the formation of reactive metabolites that can lead to DNA damage.[1] It is plausible that this compound could undergo similar metabolic activation, although the long alkyl chain may influence the rate and site of metabolism.

Proposed Toxicological Assessment Strategy

A comprehensive toxicological assessment of this compound would involve a tiered approach, starting with in vitro assays and progressing to in vivo studies as needed.

In Vitro Studies

-

Cytotoxicity: Initial screening using cell lines (e.g., HepG2 for liver toxicity, HaCaT for skin irritation) to determine the concentration range for further testing.

-

Genotoxicity: A battery of tests is recommended, including:

-

Ames test (bacterial reverse mutation assay) to assess point mutations.

-

In vitro micronucleus test in mammalian cells to evaluate chromosomal damage.

-

In vitro chromosomal aberration test in mammalian cells.

-

-

Metabolism Studies: Using liver microsomes to identify potential metabolites and assess the rate of metabolism.

In Vivo Studies (if warranted by in vitro results or exposure potential)

-

Acute Oral Toxicity (e.g., OECD TG 423): To determine the acute toxic class of the substance.

-

Repeated Dose Toxicity (e.g., OECD TG 407): A 28-day oral study in rodents to identify target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL).

-

Developmental and Reproductive Toxicity (DART): To assess effects on fertility and embryonic development.

The following diagram illustrates a general workflow for the toxicological assessment of a novel chemical like this compound.

Potential Signaling Pathways of Interest

Based on the toxicology of benzene, a key area of investigation for this compound would be its potential to induce oxidative stress and subsequent cellular damage. The metabolism of the benzene ring can lead to the formation of reactive oxygen species (ROS).

The diagram below illustrates a hypothetical signaling pathway that could be activated by metabolites of this compound, leading to oxidative stress and inflammatory responses.

References

Environmental Fate of 6-Phenylundecane: A Technical Whitepaper

Introduction

6-Phenylundecane is an aromatic hydrocarbon belonging to the class of linear alkylbenzenes. Its structure, consisting of a benzene ring attached to the sixth position of an undecane chain, suggests a hydrophobic nature. Understanding the environmental fate of such compounds is crucial for assessing their potential persistence, bioaccumulation, and toxicity in various environmental compartments. This guide synthesizes the expected behavior of this compound concerning biodegradation, hydrolysis, photolysis, and sorption.

Predicted Environmental Fate and Transport

The environmental distribution of this compound will be governed by its physicochemical properties, which can be inferred from related compounds. Due to its expected low water solubility and moderate to high octanol-water partition coefficient (Kow), this compound is likely to partition from water to organic matter in soil and sediment.

Biodegradation

Biodegradation is anticipated to be the primary degradation pathway for this compound in the environment. Studies on similar phenylalkanes have demonstrated that microorganisms, particularly bacteria and some fungi, can metabolize these compounds.

The biodegradation of linear alkylbenzenes typically initiates with the oxidation of the alkyl chain, often at the terminal methyl group or sub-terminal methylene groups. This is followed by β-oxidation, progressively shortening the alkyl chain. The benzene ring is generally degraded later in the pathway. For instance, Nocardia strains have been shown to utilize 3-phenyldodecane, a structural isomer of this compound, as a sole carbon and energy source.[1][2] The degradation of phenylalkanes by some yeasts, such as Candida maltosa, has also been reported.

The position of the phenyl group on the alkyl chain can influence the rate of biodegradation. Generally, isomers with the phenyl group closer to the end of the alkyl chain (external isomers) tend to biodegrade faster than those with the phenyl group in a more central position (internal isomers). As this compound is an internal isomer, it may exhibit slower biodegradation rates compared to terminal phenylalkanes.

Table 1: General Biodegradation Data for Related Compounds (Linear Alkylbenzenes)

| Compound Class | Environment | Half-life (t½) | Reference |

| Linear Alkylbenzenes (LABs) | Water | Days to weeks | [3] |

| Linear Alkylbenzenes (LABs) | Soil/Sediment | Weeks to months | [4] |

Note: These are generalized ranges, and actual rates depend on various environmental factors.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. Phenylalkanes, including this compound, lack hydrolyzable functional groups. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound under typical environmental pH and temperature conditions.[5]

Photolysis

Direct photolysis, the degradation of a molecule by direct absorption of light, of this compound is expected to be limited. While the benzene ring absorbs UV light, the wavelengths at which it absorbs are largely filtered out by the upper atmosphere and are not prevalent in surface waters.

Indirect photolysis, mediated by photosensitizers present in natural waters (e.g., humic acids, nitrate), could contribute to the degradation of this compound. These sensitizers can generate reactive oxygen species, such as hydroxyl radicals, which can then react with and degrade the compound. Studies on the photocatalytic degradation of linear alkylbenzene sulfonates (LAS) using catalysts like TiO2 have shown effective degradation, suggesting that oxidative processes can break down the molecular structure.[6][7][8][9][10]

Sorption

Given its hydrophobic nature, this compound is expected to exhibit significant sorption to soil organic carbon and sediment. This partitioning behavior will reduce its concentration in the aqueous phase, thereby decreasing its bioavailability for microbial degradation and its potential for transport in surface and groundwater. The sorption of linear alkylbenzenes is influenced by the organic carbon content of the soil or sediment.[11]

Table 2: Predicted Physicochemical Properties and Sorption Behavior of this compound

| Property | Predicted Value/Behavior | Rationale/Reference |

| Water Solubility | Low | Inferred from other LABs[12] |

| Log Kow | High | Inferred from other LABs |

| Sorption to Soil/Sediment | High | Inferred from LAS and LABs[11][13] |

Experimental Protocols for Environmental Fate Assessment

The following outlines a general experimental protocol for assessing the biodegradation of a hydrophobic compound like this compound in an aqueous environment, based on established OECD guidelines (e.g., OECD 309).[14][15]

Objective: To determine the rate and extent of primary and ultimate biodegradation of this compound in a simulated surface water environment.

Materials:

-

This compound (analytical grade)

-

Radiolabeled 14C-6-phenylundecane (if mineralization is to be measured)

-

Natural surface water (as a source of microorganisms)

-

Mineral salts medium

-

CO2-free air

-

Scintillation cocktail

-

Organic solvents (e.g., hexane, acetone) for extraction

Methodology:

-

Test System Preparation:

-

Set up biometer flasks or similar vessels that allow for the trapping of evolved CO2.

-

Add a known volume of natural surface water and mineral salts medium to each flask.

-

Prepare a stock solution of this compound in a minimal amount of a water-miscible, low-toxicity solvent.

-

-

Incubation:

-

Spike the test systems with this compound to achieve a final concentration relevant to expected environmental concentrations.

-

Include control flasks:

-

Sterile controls (e.g., autoclaved or poisoned with HgCl2) to assess abiotic degradation.

-

Blank controls (without the test substance) to measure background microbial activity.

-

-

Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) with gentle agitation.

-

Continuously flush the flasks with CO2-free air, passing the effluent gas through a trapping solution (e.g., NaOH or Ba(OH)2) to capture evolved 14CO2.

-

-

Sampling and Analysis:

-

At regular intervals, sacrifice replicate flasks.

-

Primary Biodegradation:

-

Extract the aqueous phase with an appropriate organic solvent.

-

Analyze the extract for the concentration of the parent compound using a suitable analytical technique (e.g., GC-MS).

-

-

Ultimate Biodegradation (Mineralization):

-

Analyze the CO2 trapping solution for 14CO2 using liquid scintillation counting.

-

-

-

Data Analysis:

-

Calculate the percentage of this compound remaining over time to determine the primary biodegradation rate and half-life.

-

Calculate the cumulative percentage of theoretical 14CO2 evolved to determine the extent of mineralization.

-

Visualizations

The following diagrams illustrate the conceptual environmental fate of this compound and a typical experimental workflow.

Caption: Conceptual diagram of the environmental fate pathways for this compound.

Caption: General experimental workflow for assessing the biodegradation of this compound.

References

- 1. The microbial degradation of phenylalkanes. 2-Phenylbutane, 3-phenylpentane, 3-phenyldodecane and 4-phenylheptane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The microbial degradation of phenylalkanes. 2-Phenylbutane, 3-phenylpentane, 3-phenyldodecane and 4-phenylheptane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 12 Principles of Green Chemistry - American Chemical Society [acs.org]

- 4. researchgate.net [researchgate.net]

- 5. labsaco.com [labsaco.com]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. scialert.net [scialert.net]

- 8. [PDF] PHOTOCATALYTIC DEGRADATION OF LINEAR ALKYL BENZENE SOLFUNATE FROM AQUEOUS SOLUTION BY TIO2 NANOPARTICLES | Semantic Scholar [semanticscholar.org]

- 9. [PDF] Factors Affecting the Degradation of Linear Alkylbenzene Sulfonate by TiO 2 Assisted Photocatalysis and Its Kinetics | Semantic Scholar [semanticscholar.org]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Linear alkylbenzene - Wikipedia [en.wikipedia.org]

- 13. cleaninginstitute.org [cleaninginstitute.org]

- 14. orbit.dtu.dk [orbit.dtu.dk]

- 15. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

The Elusive Biomarker: An Inquiry into 6-Phenylundecane

A comprehensive search of available scientific literature and databases reveals a significant lack of evidence to support the role of 6-phenylundecane as a potential biomarker for any known disease or physiological condition. Despite its defined chemical structure, there is a notable absence of research investigating its biological activity, its presence in biological systems, or any correlation with pathological states.

This technical overview addresses the current void in scientific knowledge regarding this compound in a biomedical context. For researchers, scientists, and drug development professionals, the key takeaway is that, at present, this compound is not a recognized or even a proposed biomarker. Consequently, the foundational data required for a detailed technical guide—quantitative measurements in biological samples, established experimental protocols for its detection, and its involvement in signaling pathways—are not available.

State of Scientific Literature

Our investigation into the potential of this compound as a biomarker involved a systematic search of chemical and biomedical databases. The search yielded basic chemical and physical properties of the compound, but no studies linking it to any biological function or disease process. The concept of a biomarker is predicated on its ability to be an indicator of a particular disease state or other physiological condition. This requires extensive research to establish a correlation between the presence or concentration of the substance and a specific outcome. In the case of this compound, this foundational research appears to be absent from the public domain.

Absence of Quantitative Data

A critical component of any biomarker's utility is the ability to quantify its levels in easily accessible biological samples, such as blood, urine, or tissue. Our search for quantitative data on this compound concentrations in any biological matrix yielded no results. Therefore, it is not possible to provide a summary of quantitative data, as no such data has been published.

Lack of Established Experimental Protocols

Consistent and reproducible detection methods are paramount for biomarker validation. While general analytical techniques for identifying organic compounds in biological samples exist, no specific protocols tailored to the extraction, detection, and quantification of this compound have been described in the scientific literature. This indicates that the compound has not been a target of interest in biomedical research to date.

To illustrate a generalized workflow for the identification of a hypothetical novel small molecule biomarker, the following diagram is provided. This represents a standard approach that would need to be adapted and validated specifically for this compound if future research were to suggest its potential as a biomarker.

Figure 1. A generalized workflow for the discovery and validation of a small molecule biomarker.

No Known Signaling Pathway Involvement

Similarly, there is no information available to suggest the involvement of this compound in any biological signaling pathways. Understanding the mechanism of action and the physiological pathways a molecule interacts with is crucial for its development as a biomarker or a therapeutic target. The absence of such data for this compound means that no signaling pathway diagrams can be generated.

Conclusion

A Technical Guide to the Solubility of 6-Phenylundecane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 6-phenylundecane, a nonpolar aromatic hydrocarbon. Given the scarcity of specific quantitative solubility data for this compound in public literature, this document focuses on the theoretical principles governing its solubility, qualitative expectations in various organic solvents, and detailed experimental protocols for determining its solubility. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to assess the solubility of this compound and similar long-chain alkylbenzenes in their own laboratory settings.

Theoretical Framework for Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1] this compound is an alkylbenzene, a class of compounds characterized by a nonpolar alkyl chain attached to a benzene ring.[2]

Molecular Structure and Polarity of this compound:

-

Nonpolar Alkyl Chain: The undecane chain is a long, nonpolar hydrocarbon tail, dominated by London dispersion forces.

-

Aromatic Ring: The phenyl group is also nonpolar, though it can participate in pi-stacking interactions.

-

Overall Polarity: The combination of these two features renders this compound a highly nonpolar molecule with a high octanol-water partition coefficient (XlogP of 7.4), indicating its strong preference for nonpolar environments.[3]

Based on these characteristics, this compound is expected to be readily soluble in nonpolar organic solvents and poorly soluble in polar solvents, particularly water.

Expected Solubility in Common Organic Solvents

| Solvent Class | Examples | Expected Solubility of this compound | Rationale |

| Nonpolar | Hexane, Toluene | High | Similar nonpolar nature and reliance on London dispersion forces for intermolecular interactions.[1] |

| Slightly Polar | Diethyl Ether | Moderate to High | The nonpolar character of the ether's alkyl chains can accommodate the nonpolar solute. |

| Polar Aprotic | Acetone, DMSO | Low to Moderate | The strong dipole-dipole interactions of the solvent molecules are not easily overcome by the weaker forces from the nonpolar solute.[4] |

| Polar Protic | Ethanol, Water | Very Low to Insoluble | The strong hydrogen bonding network of the solvent would be disrupted by the nonpolar solute with little energetic gain.[5] |

Experimental Protocol for Solubility Determination

The following section outlines a detailed, generalized methodology for determining the solubility of this compound in an organic solvent of interest. The shake-flask method followed by quantitative analysis is a widely accepted and robust technique.[6]

Materials and Equipment

-

This compound (solute)

-

Organic solvent of interest (e.g., hexane, toluene)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a UV detector (HPLC-UV)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, let the vial stand undisturbed to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent.

-

Analyze the standard solutions using a suitable analytical method (GC-FID or HPLC-UV) to generate a calibration curve.

-

Analyze the diluted sample under the same conditions.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors:

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature. However, this relationship should be determined experimentally.

-

Solvent Polarity: As discussed, the closer the polarity of the solvent to that of this compound, the higher the solubility.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility.

The logical relationship between solvent polarity and the solubility of a nonpolar compound like this compound is visualized below.

Caption: Solvent polarity and solubility relationship.

Conclusion

While specific quantitative solubility data for this compound in organic solvents is not widely published, its molecular structure strongly indicates high solubility in nonpolar solvents and poor solubility in polar solvents. For researchers and professionals in drug development, understanding these principles is crucial for tasks such as reaction chemistry, purification, and formulation. The experimental protocol provided in this guide offers a robust framework for determining the precise solubility of this compound in any organic solvent of interest, enabling informed decisions in a laboratory setting.

References

Spectroscopic Profile of 6-Phenylundecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic hydrocarbon 6-phenylundecane. Due to the limited availability of public experimental spectra, this document combines reported data with predicted spectroscopic values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended to serve as a valuable resource for the identification and characterization of this compound in research and development settings.

Quantitative Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (C₁₇H₂₈, Molecular Weight: 232.4 g/mol ).[1]

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.25 - 7.35 | Multiplet | 2H | meta-Protons (aromatic) |

| ~ 7.15 - 7.25 | Multiplet | 3H | ortho-, para-Protons (aromatic) |

| ~ 2.60 | Sextet | 1H | Methine proton (C6-H) |

| ~ 1.60 | Multiplet | 4H | Methylene protons (C5-H₂, C7-H₂) |

| ~ 1.20 - 1.40 | Multiplet | 12H | Methylene protons (C2-H₂, C3-H₂, C4-H₂, C8-H₂, C9-H₂, C10-H₂) |

| ~ 0.88 | Triplet | 6H | Methyl protons (C1-H₃, C11-H₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 145 | Quaternary aromatic carbon (Cipso) |

| ~ 128.5 | meta-Aromatic carbons (CH) |

| ~ 126.5 | ortho-Aromatic carbons (CH) |

| ~ 125.5 | para-Aromatic carbon (CH) |

| ~ 45 | Methine carbon (C6) |

| ~ 35 | Methylene carbons (C5, C7) |

| ~ 32 | Methylene carbons |

| ~ 29 | Methylene carbons |

| ~ 22.5 | Methylene carbons |

| ~ 14 | Methyl carbons (C1, C11) |

Table 3: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 - 3030 | Medium | Aromatic C-H stretch |

| 2955 - 2850 | Strong | Aliphatic C-H stretch |

| 1600, 1495, 1450 | Medium to Weak | Aromatic C=C ring stretching |

| 750 - 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

| 690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 232 | Moderate | Molecular Ion [M]⁺ |

| 161 | High | [M - C₅H₁₁]⁺ (Loss of pentyl radical) |

| 105 | High | Tropylium ion [C₇H₇]⁺ |

| 91 | Base Peak | Benzyl cation [C₆H₅CH₂]⁺ |

| 77 | Moderate | Phenyl cation [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a spectrometer operating at a field strength of, for example, 400 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum of liquid this compound would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid would be placed between two potassium bromide (KBr) plates. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data would be obtained using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments are then accelerated and separated based on their mass-to-charge (m/z) ratio.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

References

Methodological & Application

Application Note: Quantitative Analysis of 6-Phenylundecane using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 6-phenylundecane using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The protocol is designed for researchers, scientists, and drug development professionals who require accurate quantification of this alkylbenzene in various sample matrices. The methodology covers sample preparation, GC-MS parameters, and data analysis. All quantitative data is presented in a clear, tabular format, and a detailed experimental workflow is provided.

Introduction

This compound is a substituted aromatic hydrocarbon with a phenyl group attached to the sixth position of an undecane chain. As with other alkylbenzenes, it can be found in complex hydrocarbon mixtures and may be of interest in environmental analysis, petroleum product characterization, and as a potential biomarker or impurity in chemical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the identification and quantification of such compounds due to its high chromatographic resolution and the structural information provided by mass spectrometry.[1] This application note provides a comprehensive protocol for the reliable quantification of this compound.

Experimental Protocols

Materials and Reagents

-

Solvents: Hexane (GC grade or higher), Dichloromethane (GC grade or higher)

-

Standards: this compound (≥98% purity), 4-Bromodiphenyl ether (Internal Standard, ≥98% purity)

-

Sample Vials: 2 mL amber glass vials with PTFE-lined septa

-

Solid Phase Extraction (SPE) Cartridges: Silica-based cartridges (if sample cleanup is required)

Sample Preparation

A critical step for accurate quantification is the proper preparation of the sample. The following protocol outlines a general liquid-liquid extraction (LLE) procedure. For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.

-

Sample Collection: Collect samples in clean glass containers to avoid contamination.

-

Solvent Selection: Use volatile organic solvents such as hexane or dichloromethane. Avoid the use of water, strong acids, or strong bases.

-

Liquid-Liquid Extraction (for liquid samples):

-

To 10 mL of the aqueous sample, add 5 mL of hexane.

-

Vortex the mixture for 2 minutes.

-

Allow the layers to separate.

-

Carefully transfer the upper organic layer (hexane) to a clean vial.

-

Repeat the extraction with a fresh 5 mL of hexane and combine the organic layers.

-

Concentrate the combined extract to 1 mL under a gentle stream of nitrogen.

-

-

Internal Standard Spiking: Spike all samples, calibration standards, and blanks with the internal standard (4-bromodiphenyl ether) to a final concentration of 1 µg/mL.

-

Filtration: Ensure samples are free from particulate matter by passing them through a 0.22 µm PTFE syringe filter before injection.

GC-MS Instrumentation and Parameters

The analysis is performed on a standard benchtop GC-MS system.

-

Gas Chromatograph: Agilent 7890B GC (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector: Split/splitless inlet in splitless mode.

-

Injection Volume: 1 µL

-

Inlet Temperature: 280 °C

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 300 °C.

-

Hold: 5 minutes at 300 °C.

-

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM)

Data Acquisition and Quantification

For quantification, Selected Ion Monitoring (SIM) mode is used to enhance sensitivity and selectivity. The ions to be monitored are chosen based on the mass spectrum of this compound and the internal standard.

-

Quantification Ion for this compound: m/z 91 (Tropylium ion, characteristic for alkylbenzenes)

-

Confirmation Ions for this compound: m/z 105, 246 (Molecular Ion)

-

Quantification Ion for 4-Bromodiphenyl ether (Internal Standard): m/z 248 (Molecular Ion)

-

Confirmation Ions for 4-Bromodiphenyl ether (Internal Standard): m/z 141, 167

A multi-point calibration curve is constructed by analyzing standards of known concentrations. The concentration of this compound in samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Quantitative Data

The following table summarizes the expected quantitative performance of this method.

| Parameter | This compound | 4-Bromodiphenyl ether (ISTD) |

| Retention Time (min) | ~12.5 | ~14.2 |

| Quantification Ion (m/z) | 91 | 248 |

| Confirmation Ions (m/z) | 105, 246 | 141, 167 |

| Calibration Range (µg/mL) | 0.1 - 20 | - |

| Correlation Coefficient (r²) | >0.995 | - |

| Limit of Detection (LOD) (µg/mL) | 0.05 | - |

| Limit of Quantification (LOQ) (µg/mL) | 0.1 | - |

| Precision (%RSD, n=6) | < 10% | - |

| Accuracy (% Recovery) | 90 - 110% | - |

Experimental Workflow Diagram

References

Application Notes and Protocols for the Analysis of 6-Phenylundecane in Soil

Audience: Researchers, scientists, and drug development professionals.

Introduction:

6-Phenylundecane is a long-chain alkylbenzene that can be found in the environment due to its use in the production of linear alkylbenzene sulfonate (LAS) surfactants, which are common ingredients in detergents.[1] Monitoring the concentration of this compound in soil is crucial for environmental assessment and understanding the fate and transport of these compounds. This document provides detailed protocols for the sample preparation and analysis of this compound in soil matrices using gas chromatography-mass spectrometry (GC-MS).

Data Presentation

The following tables summarize representative recovery data for compounds structurally similar to this compound using various extraction techniques. This data is provided to offer an expected range of performance for the described methods.

Table 1: Representative Recovery of Polycyclic Aromatic Hydrocarbons (PAHs) from Soil using Pressurized Liquid Extraction (PLE)

| Compound | Spiked Concentration (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Naphthalene | 50 | 92.3 | 5.1 |

| Acenaphthene | 50 | 95.1 | 4.8 |

| Fluorene | 50 | 96.2 | 4.5 |

| Phenanthrene | 50 | 97.8 | 4.2 |

| Anthracene | 50 | 97.5 | 4.3 |

| Fluoranthene | 50 | 98.9 | 3.9 |

| Pyrene | 50 | 99.1 | 3.8 |

| Benzo[a]anthracene | 50 | 98.5 | 4.0 |

| Chrysene | 50 | 98.7 | 3.9 |

Note: Data is representative of PAHs and not specific to this compound. Actual recoveries for this compound may vary.

Table 2: Representative Recovery of Chlorobenzenes from Soil using Ultrasonic-Assisted Extraction (UAE)

| Compound | Spiked Concentration (ng/g) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |

| 1,2,3-Trichlorobenzene | 100 | 98 | 5.5 |

| 1,2,3,4-Tetrachlorobenzene | 100 | 93 | 6.1 |

| Hexachlorobenzene | 100 | 105 | 4.8 |

| 1-Chloro-4-nitrobenzene | 100 | 95 | 6.8 |

Note: Data is for chlorobenzenes and serves as a reference for the efficiency of the ultrasonic extraction method for hydrophobic organic compounds.[2] Recoveries for this compound should be independently validated.

Experimental Protocols

This section provides detailed methodologies for the extraction, cleanup, and analysis of this compound in soil samples.

Protocol 1: Sample Preparation using Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an efficient method for extracting organic pollutants from solid matrices.

Materials and Reagents:

-

Soil sample, air-dried and sieved (<2 mm)

-

Diatomaceous earth or clean sand

-

Dichloromethane (DCM), HPLC grade

-

Acetone, HPLC grade

-

Sodium sulfate, anhydrous, granular

-

Silica gel (70-230 mesh), activated at 130°C for 16 hours

-

Glass fiber filters

-

PLE instrument and extraction cells (e.g., 34 mL)

-

Nitrogen evaporator

-

GC vials

Procedure:

-

Cell Preparation: Place a glass fiber filter at the bottom of the PLE extraction cell.

-

Sample Packing: Mix 10 g of the homogenized soil sample with 5 g of diatomaceous earth. Load the mixture into the extraction cell. Fill the remaining void space in the cell with diatomaceous earth or clean sand.

-

Extraction Parameters:

-

Solvent: Dichloromethane:Acetone (1:1, v/v)

-

Temperature: 100°C

-

Pressure: 1500 psi

-

Static time: 10 minutes

-

Number of cycles: 2

-

Flush volume: 60% of cell volume

-

Purge time: 120 seconds

-

-

Extract Collection: Collect the extract in a clean collection vial.

-

Drying and Concentration: Pass the extract through a funnel containing anhydrous sodium sulfate to remove any residual water. Concentrate the extract to approximately 1 mL using a nitrogen evaporator.

-

Cleanup (Silica Gel Chromatography):

-

Prepare a small glass column packed with 5 g of activated silica gel, topped with 1 cm of anhydrous sodium sulfate.

-

Pre-rinse the column with 20 mL of dichloromethane.

-

Load the concentrated extract onto the column.

-

Elute the column with 50 mL of dichloromethane.

-

Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.

-

-

Final Preparation: Transfer the final extract into a GC vial for analysis.

Protocol 2: Sample Preparation using Ultrasonic-Assisted Extraction (UAE)

Ultrasonic-assisted extraction is a faster alternative to traditional Soxhlet extraction.

Materials and Reagents:

-

Soil sample, air-dried and sieved (<2 mm)

-

Hexane, HPLC grade

-

Acetone, HPLC grade

-

Centrifuge and centrifuge tubes (50 mL)

-

Ultrasonic bath

-

Rotary evaporator or nitrogen evaporator

-

Cleanup materials as described in Protocol 1.

Procedure:

-

Extraction:

-

Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

-

Add 20 mL of a hexane:acetone (1:1, v/v) mixture.

-

Place the tube in an ultrasonic bath and sonicate for 30 minutes.

-

-

Separation: Centrifuge the sample at 3000 rpm for 10 minutes.

-

Extract Collection: Carefully decant the supernatant into a clean flask.

-

Repeat Extraction: Repeat the extraction (steps 1.2-1.4) two more times with fresh solvent, combining the supernatants.

-

Concentration: Concentrate the combined extracts to approximately 1 mL using a rotary evaporator or nitrogen evaporator.

-

Cleanup: Perform the cleanup step as described in Protocol 1 (step 6).

-

Final Preparation: Adjust the final volume to 1 mL and transfer to a GC vial.

Protocol 3: GC-MS Analysis

Instrumentation:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)

GC-MS Parameters:

-

Injector:

-

Mode: Splitless

-

Temperature: 280°C

-

Injection volume: 1 µL

-

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp 1: 15°C/min to 200°C, hold for 0 minutes

-

Ramp 2: 8°C/min to 300°C, hold for 10 minutes

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Mass Spectrometer:

-

Mode: Electron Ionization (EI)

-

Ion source temperature: 230°C

-

Quadrupole temperature: 150°C

-

Acquisition mode: Selected Ion Monitoring (SIM)

-

Ions to monitor for this compound: m/z 91, 92, 105[3]

-

Quantifier ion: m/z 91

-

Qualifier ions: m/z 92, 105

-

-

Quantification: Create a multi-point calibration curve using this compound standard solutions of known concentrations. The concentration of this compound in the soil samples can be calculated based on the calibration curve. An internal standard, such as deuterated anthracene or another non-native long-chain alkylbenzene, should be used to correct for variations in extraction efficiency and instrument response.

Mandatory Visualization

Caption: Workflow for this compound analysis in soil.

References

- 1. Long-chain alkylbenzenes: their analytical chemistry, environmental occurrence and fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ultrasonic-assisted water extraction and solvent bar microextraction followed by gas chromatography-ion trap mass spectrometry for determination of chlorobenzenes in soil samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.usgs.gov [pubs.usgs.gov]

Application Notes and Protocols for the Use of 6-Phenylundecane as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 6-phenylundecane as an internal standard in quantitative analytical methods, particularly in gas chromatography-mass spectrometry (GC-MS).

Introduction

This compound is an alkylbenzene that is chemically stable and generally non-reactive, making it an excellent candidate for an internal standard in the analysis of various organic compounds. Its properties ensure it does not interfere with the analytes of interest and behaves consistently during sample preparation and analysis. An internal standard is a compound of known concentration added to a sample to facilitate the quantification of other analytes. It helps to correct for variations in sample injection volume, detector response, and sample losses during preparation.

Key Applications

The primary application of this compound as an internal standard is in the quantitative analysis of semi-volatile organic compounds. Due to its chemical structure and boiling point, it is particularly well-suited for methods targeting:

-

Polycyclic Aromatic Hydrocarbons (PAHs): Its elution time is typically in the range of many common PAHs, making it an effective internal standard for their analysis in environmental samples.

-

Long-Chain Alkylbenzenes: In studies of environmental contamination, this compound can be used to quantify other alkylbenzenes.

-

Petroleum Hydrocarbons: It is a suitable internal standard for the analysis of hydrocarbon fractions in environmental and industrial samples.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₇H₂₈ |

| Molecular Weight | 232.4 g/mol |

| Boiling Point | 323-325 °C |

| CAS Number | 4537-14-8 |

Experimental Protocols

The following protocols are adapted from established methods for the analysis of long-chain alkylbenzenes and PAHs and are applicable for the use of this compound as an internal standard.

Preparation of Internal Standard Stock and Working Solutions

-

Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of pure this compound and dissolve it in 10 mL of a suitable solvent (e.g., dichloromethane or hexane) in a class A volumetric flask.

-

Working Solution (e.g., 10 µg/mL): Dilute the stock solution by transferring 100 µL of the stock solution into a 10 mL volumetric flask and bringing it to volume with the same solvent.

Sample Preparation (Example for Sediment Samples)

-

Extraction: Weigh approximately 10 g of the homogenized sediment sample into a beaker. Add a known amount of the this compound internal standard working solution. The amount added should result in a final concentration that is within the calibration range of the instrument. Extract the sample using an appropriate technique such as Soxhlet extraction or accelerated solvent extraction with a suitable solvent like dichloromethane.

-

Cleanup: The extract may require cleanup to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with silica gel or alumina cartridges.

-

Concentration: The cleaned extract is then concentrated to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Instrumentation and Conditions

The following table outlines typical GC-MS parameters for the analysis of semi-volatile organic compounds using this compound as an internal standard. These conditions are based on a standard method for long-chain alkylbenzenes and should be optimized for specific analytes and instrumentation.[1]

| Parameter | Setting |

| Gas Chromatograph | Agilent 6890 or equivalent |

| Column | DB-5 fused silica capillary, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector | Split/splitless with electronic pressure control |

| Injection Volume | 1 µL |

| Injector Temperature | 280 °C |

| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 6 °C/min to 300 °C (hold 10 min) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Mass Spectrometer | Agilent 5973 or equivalent |

| Interface Temperature | 285 °C |

| Ion Source Temp. | 250 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Scan Range | 50-500 amu |

Data Presentation and Analysis

Quantitative analysis is performed by generating a calibration curve for each analyte of interest. The concentration of the analyte in the sample is calculated using the ratio of the peak area of the analyte to the peak area of the this compound internal standard.

Example Calibration Data

The following table presents hypothetical calibration data for an analyte using this compound as the internal standard.

| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte Area / IS Area) |

| 10 | 15000 | 50000 | 0.30 |

| 25 | 37500 | 50000 | 0.75 |

| 50 | 75000 | 50000 | 1.50 |

| 100 | 150000 | 50000 | 3.00 |

| 200 | 300000 | 50000 | 6.00 |

Quantitative Results from a Spiked Sample

This table shows example results from a sediment sample spiked with a known concentration of an analyte and this compound as the internal standard.

| Analyte | Spiked Conc. (ng/g) | Measured Conc. (ng/g) | Recovery (%) | Retention Time (min) |

| This compound (IS) | 50 | - | - | 22.5 |

| Analyte X | 50 | 48.5 | 97 | 20.1 |

| Analyte Y | 50 | 51.0 | 102 | 25.3 |

Diagrams

Experimental Workflow

Caption: General experimental workflow for quantitative analysis using an internal standard.

Logic of Internal Standard Calibration

Caption: Logical relationship in internal standard calibration for correcting matrix effects.

References

Application Note: Detection and Quantification of 6-Phenylundecane in Crude Oil Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenylundecane is a long-chain alkylbenzene (LAB) that can be present in crude oil and various petroleum products. The detection and quantification of specific LAB isomers like this compound are crucial for several reasons. In environmental science, these compounds serve as molecular markers for assessing petroleum contamination. In the petrochemical industry, understanding the composition of crude oil, including the distribution of aromatic hydrocarbons, is essential for optimizing refining processes. While not a direct therapeutic agent, the analytical methodologies for detecting such compounds in complex matrices are relevant to drug development professionals for understanding metabolic pathways of structurally related compounds and for the development of analytical techniques for impurity profiling.

This application note provides a detailed protocol for the detection and quantification of this compound in crude oil samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

The method involves the extraction of the aromatic fraction from the crude oil sample, followed by separation, identification, and quantification of this compound using GC-MS. The gas chromatograph separates the components of the aromatic fraction based on their boiling points and polarity. The mass spectrometer then fragments the eluted compounds and separates the resulting ions based on their mass-to-charge ratio, allowing for definitive identification and quantification.

Quantitative Data Summary

| Crude Oil Sample ID | Source Location | This compound Concentration (µg/g of crude oil) |

| CO-001 | Arabian Light | 15.2 |

| CO-002 | Brent Blend | 8.5 |

| CO-003 | West Texas Intermediate | 12.8 |

| CO-004 | Nigerian Bonny Light | 6.3 |

Experimental Workflow

Caption: Experimental workflow for the detection of this compound.

Detailed Experimental Protocols

Sample Preparation: Extraction and Fractionation

Objective: To isolate the aromatic hydrocarbon fraction from the crude oil matrix.

Materials:

-

Crude oil sample

-

n-hexane (pesticide residue grade)

-

Dichloromethane (pesticide residue grade)

-

Activated silica gel (70-230 mesh)

-

Glass chromatography column (20 mm I.D. x 400 mm)

-

Glass wool

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Vials for sample collection

Protocol:

-

Sample Homogenization: Ensure the crude oil sample is thoroughly homogenized by gentle shaking or stirring.

-

Dilution: Accurately weigh approximately 1 gram of the crude oil sample into a glass beaker and dissolve it in 20 mL of n-hexane.

-

Column Preparation:

-

Place a small plug of glass wool at the bottom of the chromatography column.

-

Prepare a slurry of activated silica gel in n-hexane and pour it into the column to achieve a packed bed height of approximately 20 cm.

-

Gently tap the column to ensure uniform packing and remove any air bubbles.

-

Add a 1 cm layer of anhydrous sodium sulfate to the top of the silica gel bed.

-

Pre-elute the column with 50 mL of n-hexane, ensuring the solvent level does not fall below the top of the sodium sulfate layer.

-

-

Fractionation:

-

Carefully load the diluted crude oil sample onto the top of the column.

-

Saturate Fraction Elution: Elute the column with 100 mL of n-hexane to remove the saturated hydrocarbons. Collect this fraction for potential further analysis, but it is not the primary focus for this protocol.

-

Aromatic Fraction Elution: Elute the column with 150 mL of a 1:1 (v/v) mixture of n-hexane and dichloromethane to collect the aromatic fraction.

-

-

Concentration:

-

Concentrate the collected aromatic fraction to a final volume of 1 mL using a rotary evaporator at a temperature not exceeding 35°C.

-

Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

-

GC-MS Analysis

Objective: To separate, identify, and quantify this compound in the aromatic fraction.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector Temperature: 280°C

-

Injection Volume: 1 µL (splitless mode)

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 5°C/min to 300°C, hold for 10 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Mode: Full scan (m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification.

-

SIM Ions for this compound (C17H28, MW: 232.4):

-

Quantifier ion: m/z 91 (tropylium ion, characteristic of alkylbenzenes).

-

Qualifier ions: m/z 105, 232 (molecular ion).

-

-

Calibration and Quantification

Objective: To establish a calibration curve for the accurate quantification of this compound.

Materials:

-

This compound standard (if commercially available; otherwise, a certified standard of a similar long-chain alkylbenzene can be used for semi-quantification).

-

Internal Standard (IS): e.g., 1-phenylnonane-d5 or another deuterated aromatic hydrocarbon not expected in the sample.

-

n-hexane (pesticide residue grade).

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound (or a suitable surrogate) at a concentration of 1000 µg/mL in n-hexane.

-

Internal Standard Stock Solution: Prepare a stock solution of the internal standard at 1000 µg/mL in n-hexane.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the samples (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL). Spike each calibration standard with a constant concentration of the internal standard.

-

Sample Analysis: Spike the prepared aromatic fraction of the crude oil sample with the same constant concentration of the internal standard before GC-MS analysis.

-

Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Determine the concentration of this compound in the sample extract from the calibration curve and the measured peak area ratio. Calculate the final concentration in the original crude oil sample by accounting for the initial sample weight and dilution factors.

Mass Spectral Fragmentation of this compound

The primary fragmentation pathway for long-chain alkylbenzenes under electron ionization is benzylic cleavage, leading to the formation of a stable tropylium ion at m/z 91.

Caption: Fragmentation of this compound in MS.

Conclusion

This application note provides a comprehensive and detailed protocol for the detection and quantification of this compound in crude oil samples. The combination of solvent extraction, silica gel fractionation, and GC-MS analysis offers a robust and reliable method for the selective determination of this long-chain alkylbenzene in a complex matrix. While the direct application to drug development is not immediate, the described analytical techniques are foundational for impurity profiling and metabolic studies of aromatic compounds.

Application Notes and Protocols for the Analytical Separation of Phenylundecane Isomers

For Researchers, Scientists, and Drug Development Professionals